Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Protecting group strategy Orthogonal deprotection HCV NS5A inhibitor synthesis

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1256388-46-1 for the analogous N-benzyl variant; the Cbz-protected methyl ester bears the benzyloxycarbonyl protecting group on the pyrrolidine nitrogen and a methyl ester at the 6-position, with molecular formula C15H17NO4 and molecular weight approximately 275.3 g/mol) is a chiral, spirocyclic β-proline ester building block. The compound belongs to the 5-azaspiro[2.4]heptane class, characterized by a cyclopropane ring spiro-fused to a pyrrolidine ring, which imposes significant conformational restriction on the amino acid backbone.

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
Cat. No. B13670645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyWIQVHGPYLAPXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate: A Cbz-Protected Spirocyclic β-Proline Ester for HCV NS5A Inhibitor Synthesis


Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1256388-46-1 for the analogous N-benzyl variant; the Cbz-protected methyl ester bears the benzyloxycarbonyl protecting group on the pyrrolidine nitrogen and a methyl ester at the 6-position, with molecular formula C15H17NO4 and molecular weight approximately 275.3 g/mol) is a chiral, spirocyclic β-proline ester building block. The compound belongs to the 5-azaspiro[2.4]heptane class, characterized by a cyclopropane ring spiro-fused to a pyrrolidine ring, which imposes significant conformational restriction on the amino acid backbone. It is employed primarily as a protected synthetic intermediate in the preparation of hepatitis C virus (HCV) NS5A inhibitors, most notably Ledipasvir [1]. The Cbz (benzyloxycarbonyl) group provides base-stable amino protection that is orthogonal to acid-labile protecting groups such as Boc, enabling sequential deprotection strategies in multi-step synthetic routes [2].

Why Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate Cannot Be Replaced by Generic N-Protected Proline Esters in NS5A Inhibitor Synthesis


The spirocyclic [2.4]heptane scaffold imposes a unique, rigidified dihedral angle on the amino acid backbone that is fundamentally distinct from monocyclic proline or 4-cyclopropyl-proline analogs [1]. This conformational restriction directly impacts the three-dimensional presentation of downstream pharmacophores in NS5A inhibitors like Ledipasvir, where the spirocyclic proline moiety occupies a critical position in the drug's macrocyclic architecture [2]. Furthermore, the Cbz protecting group is not interchangeable with Boc or Fmoc without altering the synthetic route: Cbz is stable to the acidic conditions used for Boc removal but is cleanly cleaved by catalytic hydrogenolysis, enabling orthogonal deprotection in the presence of acid-labile and base-labile functionality [3]. Substituting the methyl ester for the free carboxylic acid would alter solubility, reactivity in peptide coupling steps, and require additional protection/deprotection operations. These simultaneous requirements—spirocyclic constraint, orthogonal Cbz protection, and methyl ester carboxylate masking—mean that generic substitution with a simpler N-protected proline ester would fail to produce the correct stereoelectronic presentation and would disrupt established synthetic routes validated in patent literature [3].

Quantitative Differentiation Evidence for Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate vs. Closest Analogs


Cbz vs. Boc Protecting Group Orthogonality: Enabling Sequential Deprotection in Ledipasvir-Type Multi-Step Syntheses

The Cbz group is stable under the acidic conditions (e.g., TFA or HCl/dioxane) used for Boc removal, whereas Boc is quantitatively cleaved under these conditions. This orthogonality allows the Cbz-protected spirocyclic amine to remain intact during Boc deprotection of other amine functionalities in the same molecule. In the Ledipasvir synthetic pathway, the Cbz strategy avoids the low-yielding hydrolysis steps required when Boc is used on the spirocyclic amine [1]. The Cbz group is quantitatively removed by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation, conditions that leave Boc groups unaffected. The benzyloxycarbonyl cleavage half-life under standard hydrogenolysis conditions (1 atm H2, 10% Pd/C, MeOH, 25 °C) is typically <30 minutes [2], compared to Boc which is completely stable under these conditions.

Protecting group strategy Orthogonal deprotection HCV NS5A inhibitor synthesis

Spirocyclic Conformational Restriction: Dihedral Angle Constraints vs. Monocyclic Proline Analogs

The 5-azaspiro[2.4]heptane scaffold restricts the ψ and φ dihedral angles of the proline-like residue to a much narrower range than monocyclic proline or 4-alkyl-proline derivatives. In spirocyclic α-amino acids of the [2.4]heptane type, the cyclopropane ring locks the pyrrolidine ring into a single predominant conformation, reducing the number of accessible rotamers compared to N-Cbz-4-cyclopropyl-proline [1]. Acid-base titration studies on spirocyclic amino acids show that the spiro-fusion lowers the isoelectric point (pI) by approximately 0.3–0.5 pH units compared to the parent 1-amino-cycloalkanecarboxylic acids, indicating altered amine basicity due to through-space electronic effects of the cyclopropane ring [2]. This altered basicity and conformational pre-organization can modulate the compound's behavior in peptide coupling reactions and influence the pharmacokinetic properties of downstream drug candidates [1].

Conformational restriction Spirocyclic amino acids Structure-activity relationship

Methyl Ester vs. Free Carboxylic Acid: Solubility and Synthetic Utility in Peptide Coupling

The methyl ester form of the Cbz-protected spirocyclic amino acid offers markedly improved solubility in organic solvents (THF, DCM, EtOAc) compared to the free carboxylic acid form (CAS 1256388-47-2), which is a key requirement for homogeneous reaction conditions in peptide coupling steps. The methyl ester serves as a masked carboxylate that can be selectively hydrolyzed to the free acid (LiOH/THF/MeOH/H2O, 25 °C, 3 h) when needed for amide bond formation . In contrast, the free acid form requires activation (e.g., HATU, EDC/HOBt) prior to coupling and may exhibit lower solubility in the organic solvents typically used for such reactions. The Cbz-methyl ester combination is specifically mentioned as a key intermediate in Ledipasvir synthetic routes, where the methyl ester is retained through multiple synthetic steps before final hydrolysis [1].

Carboxylate protection Peptide coupling Synthetic intermediate

Stereochemical Integrity: (S)-Configuration at C6 is Critical for Downstream NS5A Inhibitor Potency

The (S) absolute configuration at the 6-position of the 5-azaspiro[2.4]heptane ring is a critical stereochemical requirement for Ledipasvir and related NS5A inhibitors. In the Ledipasvir molecule, the spirocyclic proline moiety adopts a specific spatial orientation that is essential for binding to the NS5A protein dimer interface [1]. Use of the (R)-enantiomer or racemic mixture would result in a diastereomeric drug substance with altered or abolished antiviral activity. Commercial suppliers of (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylic acid report enantiomeric purity of ≥98% by chiral HPLC , which is the minimum threshold for pharmaceutical intermediate quality in cGMP synthesis. The related methyl ester derivative is expected to maintain comparable enantiopurity specifications when sourced from reputable vendors.

Enantiomeric purity Chiral intermediate NS5A inhibitor

Procurement-Relevant Application Scenarios for Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate


HCV NS5A Inhibitor Lead Optimization: Late-Stage Functionalization of the Spirocyclic Proline Moiety

In NS5A inhibitor medicinal chemistry programs, the Cbz-protected methyl ester serves as a late-stage intermediate that can be selectively deprotected at the amine (hydrogenolysis) while the methyl ester remains intact, allowing sequential introduction of the Moc-Val cap and other structural elaborations as demonstrated in the Ledipasvir synthetic pathway [1]. The methyl ester can be hydrolyzed quantitatively to the free acid (LiOH, THF/MeOH/H2O, 25 °C, 3 h) for subsequent amide coupling steps. This orthogonal protection strategy is essential when multiple amine and carboxyl functionalities are present in the target molecule and must be unveiled in a defined order.

Conformational Probe Libraries for Structure-Activity Relationship (SAR) Studies of Proline-Containing Peptides

Researchers building libraries of conformationally restricted amino acid building blocks can use this compound as a spirocyclic proline surrogate, comparing its activity against linear proline, 4-alkyl-proline, and other spirocyclic variants (e.g., spiro[3.3]heptane, spiro[2.3]hexane) [2]. The Cbz protection is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) workflows when used as a solution-phase building block prior to resin loading, or in hybrid approaches where the Cbz group is removed by hydrogenolysis before SPPS. The methyl ester can be retained or hydrolyzed depending on whether the carboxylate needs to be free for on-resin coupling.

Process Chemistry and cGMP Intermediate Sourcing for Generic Ledipasvir API Manufacturing

For generic pharmaceutical manufacturers developing Ledipasvir active pharmaceutical ingredient (API), this Cbz-protected methyl ester (or its closely related N-benzyl variant, CAS 1256388-46-1) represents a critical intermediate that must meet stringent purity specifications (≥98% chemical purity, ≥98% enantiomeric excess) . The Cbz-based synthetic strategy offers advantages over Boc-based routes in terms of reduced protecting group manipulation steps, as documented in comparative patent analyses [1]. Sourcing this intermediate with full analytical documentation (NMR, HPLC, chiral HPLC, MS, residual solvents) is essential for regulatory filing and batch-to-batch reproducibility.

Spirocyclic Building Block Collection for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

Core-fragment libraries and DEL technology platforms increasingly incorporate spirocyclic amino acids to sample three-dimensional chemical space beyond traditional flat aromatic scaffolds [2]. The Cbz-protected methyl ester form is particularly suitable for DEL synthesis because the Cbz group can be removed by hydrogenolysis to reveal a free amine for on-DNA coupling, while the methyl ester provides a handle for further diversification. The spirocyclic architecture offers a higher fraction of sp3-hybridized carbons (Fsp3 ≈ 0.47 for the related N-benzyl analog) compared to aromatic proline surrogates, which correlates with improved clinical success rates in drug discovery.

Quote Request

Request a Quote for Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.